

Structure-Activity Relationship of Aristolactam Analogues: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aristolactam analogues, focusing on their structure-activity relationships (SAR) concerning their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is compiled from various scientific studies to aid in the rational design of new, potent therapeutic agents.

Introduction

Aristolactams are a class of phenanthrene alkaloids derived from aristolochic acids. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, their aristolactam analogues have garnered significant interest due to their diverse biological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for developing safer and more effective drug candidates.

Cytotoxic Activity

The cytotoxic effects of aristolactam analogues have been extensively studied against various cancer cell lines. The data reveals key structural features that govern their potency.

Data Presentation: Cytotoxicity of Aristolactam Analogues



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Compound	Cell Line	Cancer Type	IC50 (µM)	Reference
Aristolactam Allla	HeLa	Cervical Cancer	7 - 30	[1]
Aristolactam Allla	A549	Lung Cancer	7 - 30	[1]
Aristolactam Allla	HGC	Gastric Cancer	7 - 30	[1]
Aristolactam Allla	HCT-8/V (Navelbine- resistant)	Colon Cancer	3.55	[1]
Velutinam	A549	Lung Adenocarcinoma	21.57 (μg/mL)	[2]
Velutinam	HEK 293	Embryonic Kidney	13.28 (μg/mL)	[2]
Velutinam	CaSki	Cervical Carcinoma	10.97 (μg/mL)	[2]
Synthetic Analogues				
Analogue with pyrido[2,3-d]pyrimidine core and 8-bis(4-fluorophenyl)-4-oxo-2-phenyl moiety	MDA-MB-231	Breast Cancer	1.29 ± 0.18	
HeLa	Cervical Cancer	1.34 ± 0.02		
MCF-7	Breast Cancer	1.57 ± 0.12	-	
Analogue with pyrido[2,3-d]pyrimidine core and 5-amino-8-	MDA-MB-231	Breast Cancer	1.42 ± 0.12	



(3-chlorophenyl)-N-(4fluorophenyl)-4oxo-2-phenyl moiety

HeLa	Cervical Cancer	1.54 ± 0.13
MCF-7	Breast Cancer	1.85 ± 0.23

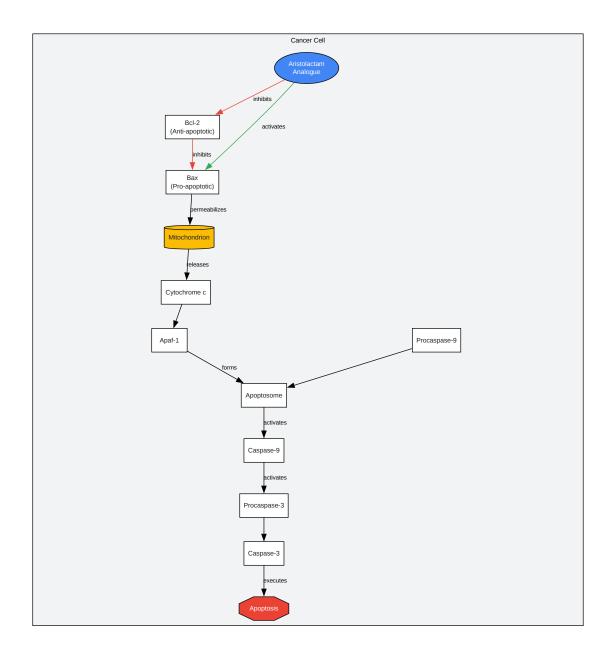
Structure-Activity Relationship Summary for Cytotoxicity:

- Substituents on the Phenanthrene Ring: The type and position of substituents on the phenanthrene core significantly influence cytotoxicity. Synthetic aristolactam derivatives with specific modifications have shown potent antitumor activities with GI50 values in the submicromolar range.[3]
- Nitrogen Substituents: Modifications on the lactam nitrogen can modulate activity.
- Overall Structure: A rigid, planar structure is generally favorable for cytotoxic activity.

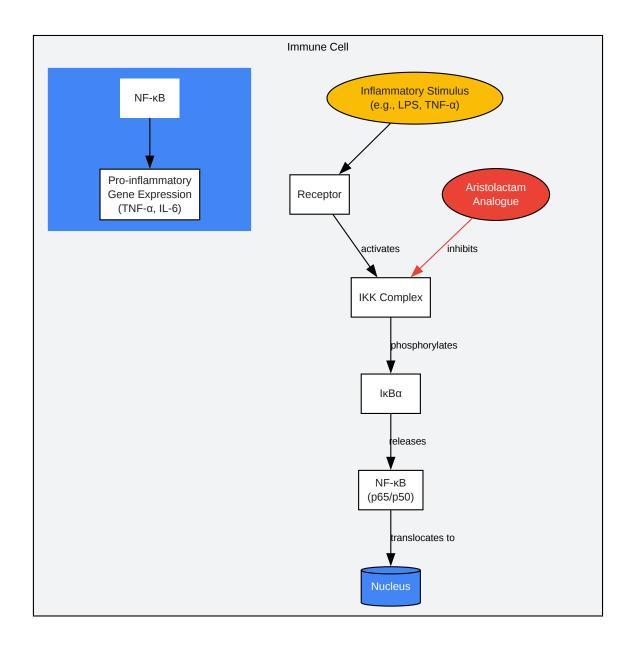
Signaling Pathway: Aristolactam-Induced Apoptosis

Several aristolactam analogues induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins and executed by caspases.

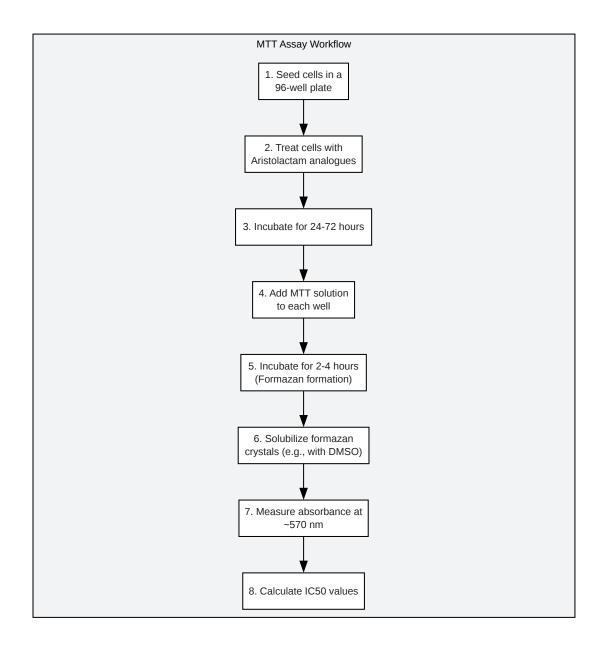




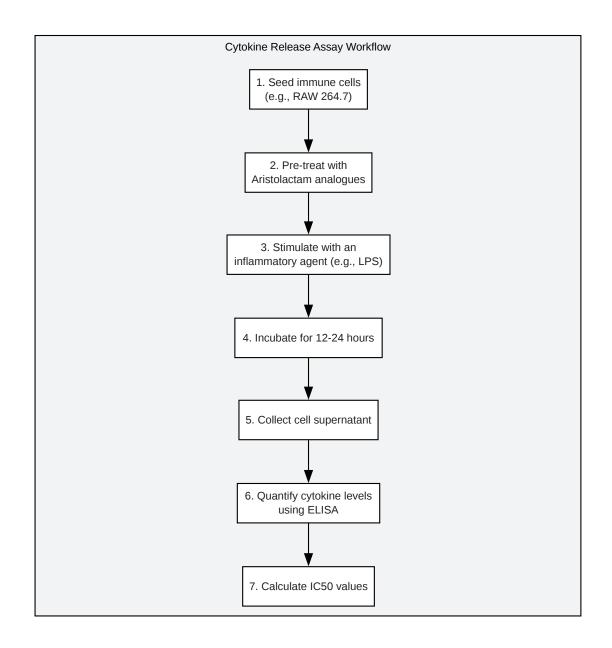




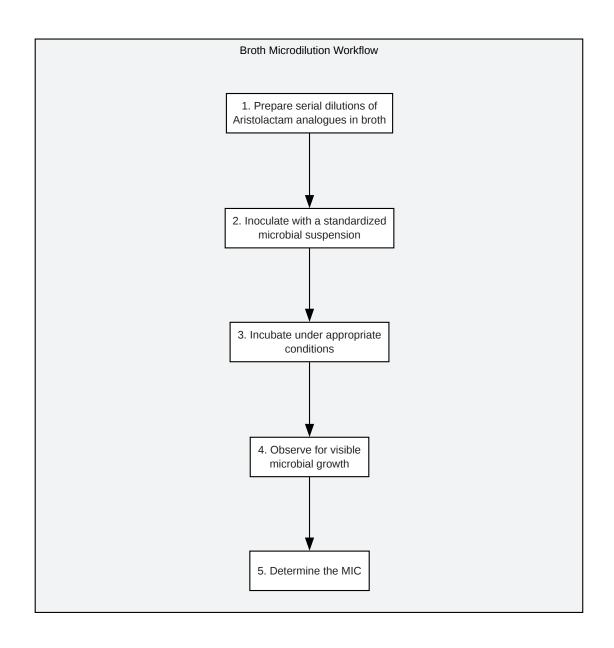












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